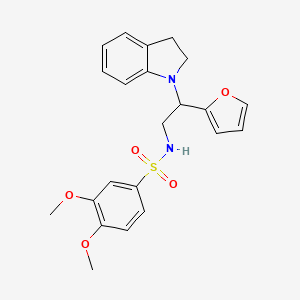

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as FIIN-3, is a small molecule inhibitor that targets the allosteric site of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling has been implicated in the development and progression of various cancers and other diseases. Therefore, FIIN-3 has potential applications in cancer therapy and other related fields.

Aplicaciones Científicas De Investigación

Antitubercular Potential

Research on related sulfonamide compounds has revealed potential antitubercular applications. For instance, a study by Purushotham and Poojary (2018) explored the antitubercular action of a sulfonamide compound through molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This suggests a potential research direction for similar compounds in targeting tuberculosis (Purushotham & Poojary, 2018).

Cancer Therapeutics

Another area of research involves the exploration of sulfonamide derivatives as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator in cancer progression. A study detailed the structure-activity relationship of arylsulfonamide analogs, showing potential as anti-cancer agents through the inhibition of tumor growth in animal models (Mun et al., 2012).

Molecular Docking and Antimicrobial Activity

Further research has utilized molecular docking studies to assess the antimicrobial and anticancer activities of compounds with furan and indoline components. Nishtala and Basavoju (2018) synthesized a compound through a one-pot multicomponent reaction and evaluated its activity against mycobacterium tuberculosis, bacterial proteins, and cancer proteins, demonstrating good to moderate activity (Nishtala & Basavoju, 2018).

Photophysical Properties for Sensing Applications

Kumar et al. (2015) investigated the improved synthesis of furan derivatives and their photophysical properties, highlighting their potential use as metal ion sensors. This suggests that compounds containing furan units could be explored for sensing applications, particularly for detecting metals like aluminum (Kumar et al., 2015).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds featuring furan and triazole groups have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. This demonstrates the potential of structurally similar compounds to serve as leads in the development of new therapeutic agents (Sokmen et al., 2014).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-27-21-10-9-17(14-22(21)28-2)30(25,26)23-15-19(20-8-5-13-29-20)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNDHEAMGHSZRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)